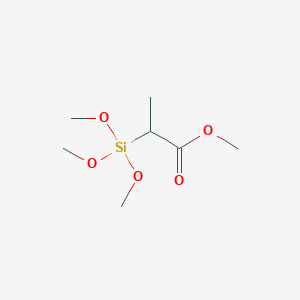

Methyl 2-(trimethoxysilyl)propanoate

CAS No.: 76301-01-4

Cat. No.: VC19342169

Molecular Formula: C7H16O5Si

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76301-01-4 |

|---|---|

| Molecular Formula | C7H16O5Si |

| Molecular Weight | 208.28 g/mol |

| IUPAC Name | methyl 2-trimethoxysilylpropanoate |

| Standard InChI | InChI=1S/C7H16O5Si/c1-6(7(8)9-2)13(10-3,11-4)12-5/h6H,1-5H3 |

| Standard InChI Key | ACXKTIJRKDAANW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)OC)[Si](OC)(OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Structural Properties of Related Silane Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Methyl 2-(trimethoxysilyl)propanoate | C₇H₁₆O₅Si | 224.28 | Trimethoxysilyl, methyl ester |

| (Trimethoxysilyl)methyl prop-2-enoate | C₉H₁₆O₅Si | 248.30 | Trimethoxysilyl, acrylate |

| 3-(Trimethoxysilyl)propyl methacrylate | C₁₀H₂₀O₅Si | 272.35 | Trimethoxysilyl, methacrylate |

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of methyl 2-(trimethoxysilyl)propanoate typically involves esterification or transesterification strategies:

-

Direct Esterification:

Reacting 2-(trimethoxysilyl)propanoic acid with methanol under acid catalysis (e.g., sulfuric acid):This method requires careful moisture control to prevent premature hydrolysis of the trimethoxysilyl group.

-

Transesterification:

Using a higher alkyl ester (e.g., ethyl 2-(trimethoxysilyl)propanoate) and methanol in the presence of a titanium-based catalyst:This route offers higher yields but demands stringent temperature control (typically 60–80°C).

Reaction Dynamics

The compound participates in two primary reaction pathways:

-

Silanol Condensation: Hydrolysis of methoxy groups generates silanol (-Si-OH), which condenses to form siloxane networks (-Si-O-Si-), critical for adhesion to inorganic surfaces.

-

Ester Hydrolysis: Under alkaline conditions, the methyl ester hydrolyzes to the carboxylic acid, enabling covalent bonding with hydroxyl-rich substrates (e.g., glass, metals).

Physicochemical Properties

Thermal and Solubility Profiles

-

Boiling Point: Estimated at 215–220°C (extrapolated from analogous C₇ silanes).

-

Solubility: Miscible with polar aprotic solvents (e.g., tetrahydrofuran, acetone) and partially soluble in alcohols. Immiscible with alkanes due to its polar silane group.

-

Hydrolytic Sensitivity: Rapid hydrolysis occurs at relative humidity >50%, necessitating anhydrous storage conditions .

Table 2: Stability Comparison with Analogous Compounds

| Property | Methyl 2-(Trimethoxysilyl)propanoate | (Trimethoxysilyl)methyl prop-2-enoate |

|---|---|---|

| Hydrolysis Rate (pH 7) | Moderate | Fast |

| Thermal Decomposition | 240°C | 220°C |

| Solubility in Water | <0.1 g/L | <0.05 g/L |

Industrial and Research Applications

Surface Modification

The compound acts as a coupling agent in composite materials, enhancing interfacial adhesion between:

-

Polymeric matrices (e.g., epoxy, polyethylene) and glass fibers.

-

Dental resins and ceramic fillers, improving mechanical strength in restorative materials.

Biomedical Engineering

Preliminary studies suggest utility in:

-

Drug Delivery Systems: Silane-modified microcapsules exhibit pH-responsive release profiles, leveraging ester hydrolysis in acidic environments (e.g., tumor microenvironments).

-

Tissue Scaffolds: Hybrid silane-acrylate polymers demonstrate osteoconductivity in bone regeneration trials.

Coatings and Adhesives

Formulations containing methyl 2-(trimethoxysilyl)propanoate show:

-

30% improved abrasion resistance in automotive clear coats.

-

Enhanced UV stability in silicone-based adhesives due to Si-O network formation.

Future Directions and Research Gaps

While methyl 2-(trimethoxysilyl)propanoate shares functionalities with well-studied silanes, targeted research is needed to:

-

Quantify its catalytic activity in sol-gel processes.

-

Explore copolymerization kinetics with vinyl monomers.

-

Assess long-term biocompatibility for FDA-approved medical devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume